Citronellyl phenylacetate

Description

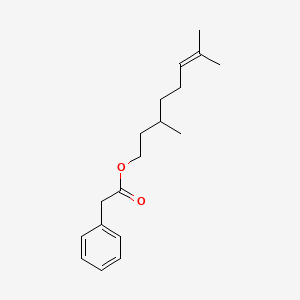

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyloct-6-enyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O2/c1-15(2)8-7-9-16(3)12-13-20-18(19)14-17-10-5-4-6-11-17/h4-6,8,10-11,16H,7,9,12-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJBFMVLVJZZMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCOC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861804 | |

| Record name | Benzeneacetic acid, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless, somewhat viscous liquid; sweet-herbaceous-rosy, yet heavy and very tenacious odour, reminiscent of the petals of roses | |

| Record name | Citronellyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/954/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

342.00 °C. @ 760.00 mm Hg | |

| Record name | Citronellyl alpha-toluate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | Citronellyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/954/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.958-0.960 | |

| Record name | Citronellyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/954/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

139-70-8 | |

| Record name | Citronellyl phenylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellyl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyl-6-octenyl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLYL PHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HH43UJ4D76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citronellyl alpha-toluate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Introduction: Situating Citronellyl Phenylacetate in a Research Context

An In-Depth Technical Guide to the Chemical Properties and Structure of Citronellyl Phenylacetate

Citronellyl phenylacetate is an ester recognized primarily for its significant role in the flavor and fragrance industries. It imparts a distinctive sweet, rosy, and honey-like aroma, making it a valuable component in fine perfumery and food-grade flavoring agents[1][2]. For researchers, scientists, and drug development professionals, an understanding of such molecules extends beyond their organoleptic properties. Esters are a fundamental functional group in numerous pharmaceuticals, and compounds like citronellyl phenylacetate serve as important models for understanding ester stability, hydrolysis, and analytical characterization. While not a therapeutic agent itself, its well-defined chemical nature makes it an excellent case study for methodological development in synthesis, purification, and spectroscopic analysis—skills directly transferable to the pharmaceutical sciences. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and analytical characterization, grounded in established scientific principles.

Molecular Structure and Identification

Citronellyl phenylacetate, systematically named 3,7-dimethyloct-6-enyl 2-phenylacetate , is a chiral molecule typically supplied as a racemate[1][3]. The structure consists of a citronellyl moiety derived from the monoterpenoid alcohol citronellol, ester-linked to a phenylacetate group.

-

Molecular Formula: C₁₈H₂₆O₂[3]

-

CAS Number: 139-70-8[3]

-

IUPAC Name: 3,7-dimethyloct-6-enyl 2-phenylacetate[3]

-

Molecular Weight: 274.4 g/mol [3]

-

SMILES: CC(CCC=C(C)C)CCOC(=O)CC1=CC=CC=C1[3]

-

InChIKey: CVJBFMVLVJZZMM-UHFFFAOYSA-N[3]

The molecule's structure combines a flexible aliphatic chain containing a chiral center at the C3 position and a terminal double bond, with a rigid aromatic ring. This amphipathic character influences its solubility and interactions with other molecules.

Caption: 2D Chemical Structure of Citronellyl Phenylacetate.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, from formulation matrices to biological environments. Citronellyl phenylacetate is a colorless, somewhat viscous liquid at room temperature[3]. A summary of its key properties is presented below. Note that minor variations in reported values exist due to different experimental conditions.

| Property | Value | Source(s) |

| Physical Description | Colorless, viscous liquid; sweet, rosy, floral odor | [1][3] |

| Boiling Point | 342 - 374.3 °C @ 760 mmHg | [3][4] |

| Density | 0.958 - 0.964 g/cm³ @ 20-25 °C | [3][4] |

| Refractive Index | 1.491 - 1.510 @ 20 °C | [1][3] |

| Flash Point | >100 °C (Closed Cup) | [1] |

| Solubility | Insoluble in water; soluble in ethanol and oils | [3] |

| LogP (o/w) | ~5.4 - 5.8 (estimated) | [1] |

The high LogP value indicates significant lipophilicity, explaining its insolubility in water and good solubility in organic solvents and oils[3]. This property is crucial for its application in oil-based fragrances and flavorings and suggests it would readily partition into lipid membranes in a biological context.

Synthesis and Chemical Reactivity

Synthesis via Fischer-Speier Esterification

The most direct and common synthesis of citronellyl phenylacetate is through the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of citronellol with phenylacetic acid. The use of an acid catalyst, typically sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by the alcohol.

Caption: Workflow for Fischer-Speier Esterification Synthesis.

Experimental Protocol: Synthesis of Citronellyl Phenylacetate

Causality: This protocol is designed to drive the reversible esterification reaction towards the product by removing water as it is formed, an application of Le Châtelier's principle.

-

Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. This setup is crucial for azeotropically removing the water byproduct with a solvent like toluene, thus shifting the equilibrium to favor ester formation.

-

Reagent Charging: To the round-bottom flask, add phenylacetic acid (1.0 eq), citronellol (1.1 eq), and toluene (approx. 2 mL per gram of carboxylic acid). The slight excess of citronellol ensures the complete conversion of the limiting reagent, phenylacetic acid.

-

Catalyst Addition: Cautiously add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the carboxylic acid weight).

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue reflux until no more water is collected, typically indicating reaction completion (2-4 hours).

-

Workup and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the sulfuric acid catalyst and any unreacted phenylacetic acid), and finally with brine. The bicarbonate wash is self-validating; cessation of effervescence indicates complete acid neutralization.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure citronellyl phenylacetate.

Chemical Reactivity: Ester Hydrolysis

As an ester, the primary reaction of interest is hydrolysis—the cleavage of the ester bond to yield the parent alcohol (citronellol) and carboxylic acid (phenylacetic acid). This reaction can be catalyzed by either acid or base and is a critical consideration for the compound's stability in different formulations. Base-catalyzed hydrolysis (saponification) is generally faster and irreversible, as the carboxylate salt formed is not susceptible to nucleophilic attack.

The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the citronellyloxy alkoxide as the leaving group and forming phenylacetic acid, which is immediately deprotonated by the base to form the phenylacetate salt[5].

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is standard practice.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: FT-IR is used to identify key functional groups. For citronellyl phenylacetate, the spectrum will be dominated by a strong C=O stretching vibration from the ester carbonyl group, typically appearing around 1735-1750 cm⁻¹[3][6]. Other characteristic peaks include C-O stretches around 1150-1250 cm⁻¹ and peaks corresponding to the aromatic C=C bonds of the phenyl group (~1600 cm⁻¹) and the aliphatic C-H bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides detailed information about the proton environment. Key expected signals include:

-

Aromatic protons of the phenyl ring (multiplet, ~7.2-7.4 ppm).

-

A singlet for the methylene protons (CH₂) adjacent to the phenyl group (~3.6 ppm).

-

A triplet for the methylene protons (CH₂) adjacent to the ester oxygen (~4.1 ppm).

-

A vinyl proton signal from the citronellyl chain (~5.1 ppm).

-

Several signals in the aliphatic region (0.8-2.2 ppm) corresponding to the various methyl and methylene groups of the citronellyl moiety.

-

-

¹³C NMR: Confirms the carbon skeleton. The spectrum for citronellyl phenylacetate shows distinct signals for the ester carbonyl carbon (~171 ppm), aromatic carbons (~127-134 ppm), and the various aliphatic carbons of the citronellyl chain[3].

-

Chromatographic and Mass Spectrometric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for volatile and semi-volatile compounds like citronellyl phenylacetate.

Caption: Standard Workflow for GC-MS Analysis.

Protocol Outline: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of citronellyl phenylacetate (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film of 5% phenyl methyl siloxane) coupled to a mass spectrometer[7][8].

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold. This temperature gradient ensures separation from any impurities or related compounds.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV is standard for creating reproducible fragmentation patterns for library matching[9].

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at a specific retention time for citronellyl phenylacetate. The mass spectrum of this peak will exhibit a characteristic fragmentation pattern, which can be compared to library spectra for confident identification[3].

Applications and Safety Considerations

Primary Applications

The principal application of citronellyl phenylacetate is as a fragrance and flavor ingredient[3][]. Its rosy, honeyed scent profile makes it a key component in floral-themed perfumes and personal care products[2]. In the food industry, it is used as a flavoring agent under FEMA number 2315 and is considered to have no safety concern at current intake levels[3].

For the drug development professional, while this compound has no direct therapeutic use, its well-characterized properties make it a useful non-active reference compound. It can be used to qualify analytical systems (e.g., as a performance standard for GC-MS) or in studies of esterase activity.

Safety and Handling

According to aggregated GHS data, citronellyl phenylacetate is not classified as a hazardous chemical[3]. However, as a matter of good laboratory practice, it should be handled with care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents[6].

-

Stability: The compound is stable under normal storage conditions, but reactivity with strong acids or bases should be avoided to prevent hydrolysis.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8767, Citronellyl phenylacetate. Retrieved from [Link]

-

Owens, K. (n.d.). Fischer Esterification Procedure. University of Wisconsin-Madison Chemistry Department. Retrieved from [Link]

-

The Good Scents Company (n.d.). citronellyl phenyl acetate. Retrieved from [Link]

-

Weldegrima, A. S. (2021). Experiment 29: The Fischer Esterification. University of South Florida. Retrieved from [Link]

-

Bhukta, S., Chatterjee, R., & Dandela, R. (2023). Supporting Information: Metal-free, 2-MeTHF mediated C(sp)–H functionalization of alkynes with anilines to access diaryl 1,2-diketones bearing lower E-factors. The Royal Society of Chemistry. Retrieved from [Link]

-

OperaChem (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Gescher, J., et al. (2011). Studies on the mechanism of ring hydrolysis in phenylacetate degradation: a metabolic branching point. The Journal of Biological Chemistry, 286(21), 18441–18450. Available at: [Link]

-

University of Missouri–St. Louis (n.d.). Fischer Esterification. Retrieved from [Link]

-

The Good Scents Company (n.d.). methyl phenyl acetate. Retrieved from [Link]

-

ResearchGate (n.d.). FTIR spectrum of p-cresyl phenyl acetate. Retrieved from [Link]

-

Gescher, J., et al. (2011). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. PMC, 286(21), 18441–18450. Available at: [Link]

-

Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032618). Retrieved from [Link]

-

Ventós (n.d.). CITRONELLYL PHENYLACETATE. Retrieved from [Link]

-

The Good Scents Company (n.d.). citronellyl acetate. Retrieved from [Link]

-

Agilent Technologies (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]

-

National Center for Biotechnology Information (2012). PubChem Substance Record for SID 134974242, Citronellyl phenylacetate. Retrieved from [Link]

-

Pincemaille, J., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1386-1402. Available at: [Link]

-

Analele Universității din Craiova, Seria Chimie (2024). Comparative study of the stability of menthol esters with fatty acids obtained by Fischer and Steglich esterification. Retrieved from [Link]

-

Agilent Technologies (n.d.). GC AND GC/MS Your Essential Resource for Columns & Supplies. Retrieved from [Link]

-

Nottebohm, M., et al. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford University. Retrieved from [Link]

-

Wiley Science Solutions (n.d.). Citronellyl acetate - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]

-

Reyes-Chilpa, R., et al. (2017). Synthesis and in Vitro Antifungal Activity against Botrytis cinerea of Geranylated Phenols and Their Phenyl Acetate Derivatives. Molecules, 22(1), 107. Available at: [Link]

-

D'Amelia, R. P., et al. (2021). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. World Journal of Organic Chemistry, 9(1), 6-17. Available at: [Link]

-

SciSpace (2017). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Retrieved from [Link]

Sources

- 1. citronellyl phenyl acetate, 139-70-8 [thegoodscentscompany.com]

- 2. Citronellyl Phenylacetate | Aroma Chemical For Floral & Fruity Fragrances [chemicalbull.com]

- 3. Citronellyl phenylacetate | C18H26O2 | CID 8767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. citronellyl phenylacetate | 139-70-8 [chemnet.com]

- 5. pangea.stanford.edu [pangea.stanford.edu]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. hpst.cz [hpst.cz]

- 9. agilent.com [agilent.com]

Synthesis of Citronellyl Phenylacetate for Research Applications

An In-depth Technical Guide for Researchers

Abstract

Citronellyl phenylacetate is a valuable ester characterized by its sophisticated floral and fruity aroma, with notes of rose, honey, and citrus.[1] Its stability and long-lasting scent make it a significant compound in the fragrance and personal care industries.[1] For researchers, particularly in fields of medicinal chemistry, materials science, and chemical biology, the synthesis of this and similar terpene esters serves as a fundamental model for developing new bioactive molecules, fragrance-releasing systems, and flavor compounds. This guide provides a comprehensive overview of the chemical principles, detailed experimental protocols, and comparative analysis of synthetic methodologies for producing high-purity citronellyl phenylacetate for research purposes. It emphasizes the rationale behind procedural choices, methods for ensuring product integrity, and critical safety considerations.

Introduction: Chemical and Research Significance

Citronellyl phenylacetate (CAS No. 139-70-8) is the ester formed from the condensation of citronellol, a monoterpenoid alcohol, and phenylacetic acid, an aromatic carboxylic acid.[2] Its molecular structure combines a flexible aliphatic terpene chain with a rigid aromatic ring, resulting in unique organoleptic and physicochemical properties.

Table 1: Physicochemical Properties of Citronellyl Phenylacetate

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₆O₂ | [2] |

| Molecular Weight | 274.40 g/mol | [2] |

| Appearance | Colorless, somewhat viscous liquid | [2] |

| Boiling Point | 342.0 °C @ 760 mmHg | [2] |

| Density | 0.958 - 0.960 g/cm³ @ 25 °C | [2] |

| Refractive Index | 1.492 - 1.510 @ 20 °C | [2] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [2][3] |

| Odor Profile | Sweet, rosy, floral, with honey and waxy undertones | [1][3] |

In a research context, the synthesis is not merely for obtaining the compound itself but serves as a platform for exploring:

-

Esterification Mechanisms: It is an excellent model for studying classic reactions like Fischer, Steglich, or Mitsunobu esterifications.

-

Green Chemistry: Enzymatic synthesis using lipases offers a sustainable alternative to traditional chemical methods.[4][5]

-

Structure-Activity Relationships (SAR): By modifying either the terpene alcohol or the aromatic acid, researchers can create a library of analogs to study how structural changes affect fragrance, biological activity, or material properties.

This document will focus on the most common and instructive synthetic pathways, providing the necessary detail for replication and adaptation in a research laboratory.

Comparative Analysis of Synthetic Methodologies

The formation of the ester bond between citronellol and phenylacetic acid can be achieved through several distinct chemical pathways. The choice of method depends critically on factors such as desired yield, reaction scale, substrate sensitivity, required purity, and available laboratory equipment.

Fischer-Speier Esterification: The Workhorse Method

This is the most direct and cost-effective method, involving the reaction of citronellol with phenylacetic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6][7]

-

Causality: The reaction is an equilibrium process. The acid catalyst protonates the carbonyl oxygen of phenylacetic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of citronellol. To drive the reaction toward the product, the water byproduct must be removed, typically by azeotropic distillation using a Dean-Stark apparatus or by using a large excess of one reactant.[7]

-

Advantages: Scalable, uses inexpensive reagents, and is procedurally straightforward.

-

Disadvantages: Requires high temperatures and harsh acidic conditions, which can lead to side reactions such as dehydration of the tertiary alcohol or isomerization of the double bond in citronellol. Not suitable for sensitive or complex substrates.

Steglich Esterification: The Mild Activation Method

For substrates that are sensitive to strong acid and heat, the Steglich esterification offers a mild and efficient alternative. This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation.[8][9]

-

Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming an even more reactive acyl-pyridinium species, which is readily attacked by the alcohol (citronellol). The thermodynamic driving force is the formation of the stable dicyclohexylurea (DCU) byproduct.[9]

-

Advantages: Very mild conditions (often room temperature), high yields, and broad substrate scope.

-

Disadvantages: DCC is an allergen, and the DCU byproduct can be difficult to remove completely, often requiring chromatographic purification. The reagents are more expensive than those for Fischer esterification.

Mitsunobu Reaction: The Stereochemical Inversion Method

The Mitsunobu reaction is a powerful tool for esterification, particularly when stereochemical control is desired. It couples an alcohol with a pronucleophile (in this case, phenylacetic acid) using a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11]

-

Causality: The reaction proceeds via the formation of an alkoxyphosphonium salt intermediate. The carboxylate anion, acting as the nucleophile, displaces the activated hydroxyl group in a classical Sₙ2 reaction. This mechanism results in a complete inversion of stereochemistry at the alcohol's chiral center.[12]

-

Advantages: Extremely mild conditions and provides stereochemical inversion, which is invaluable for the synthesis of specific stereoisomers.

-

Disadvantages: Generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[10] The reagents are costly and require careful handling.

Enzymatic Synthesis: The Green Chemistry Approach

Biocatalysis using lipases provides an environmentally benign route to citronellyl esters.[4] These enzymes can catalyze esterification or transesterification reactions in non-aqueous media with high selectivity.[5][13]

-

Causality: Lipases possess a catalytic triad (e.g., Ser-His-Asp) in their active site. The serine hydroxyl group attacks the carbonyl carbon of the acyl donor (phenylacetic acid or a phenylacetate ester for transesterification), forming a covalent acyl-enzyme intermediate. This intermediate then reacts with citronellol to release the final ester product and regenerate the enzyme.

-

Advantages: Extremely mild conditions (near-ambient temperature and neutral pH), high chemo-, regio-, and stereoselectivity, and minimal byproduct formation.

-

Disadvantages: Reactions can be significantly slower than chemical methods, enzymes can be expensive, and optimization of solvent, temperature, and water activity is required for high conversion.[14]

Detailed Experimental Protocol: Fischer Esterification

This section provides a self-validating protocol for the synthesis of citronellyl phenylacetate via Fischer esterification, a robust method suitable for a standard research laboratory.

Materials and Equipment

-

Reagents: (±)-Citronellol (≥95%), Phenylacetic acid (≥99%), Sulfuric acid (98%), Toluene (anhydrous), Sodium bicarbonate (NaHCO₃), Sodium chloride (brine, saturated), Anhydrous magnesium sulfate (MgSO₄).

-

Equipment: Round-bottom flask (250 mL), Dean-Stark apparatus, reflux condenser, magnetic stirrer/hotplate, separatory funnel (500 mL), rotary evaporator, fractional distillation apparatus.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of citronellyl phenylacetate.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine citronellol (15.6 g, 0.1 mol, 1.0 equiv) and phenylacetic acid (15.0 g, 0.11 mol, 1.1 equiv). Add 100 mL of toluene to dissolve the reagents.

-

Catalyst Addition: Assemble a Dean-Stark apparatus and a reflux condenser atop the flask. Slowly and carefully add concentrated sulfuric acid (0.5 mL, ~1 mol%) to the stirring solution.

-

Expert Insight: Using a slight excess of phenylacetic acid helps to drive the equilibrium towards the product. Toluene forms an azeotrope with water, facilitating its removal in the Dean-Stark trap.

-

-

Reflux: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours). The theoretical amount of water to be collected is 1.8 mL.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). Spot the starting materials and the reaction mixture. The product ester will have a higher Rf value than the polar starting materials.

-

Workup - Neutralization: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a 500 mL separatory funnel containing 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid and remove the excess phenylacetic acid.

-

Caution: CO₂ gas will evolve. Vent the separatory funnel frequently.

-

-

Workup - Washing: Shake the funnel, allow the layers to separate, and discard the aqueous layer. Wash the organic layer sequentially with 100 mL of water and then 100 mL of saturated brine.

-

Expert Insight: The brine wash helps to remove residual water from the organic layer, facilitating the subsequent drying step.

-

-

Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification: The resulting crude oil is purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for citronellyl phenylacetate (e.g., ~150-155 °C at 1 mmHg). This step is crucial for removing any unreacted starting materials and potential side products.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Reaction Mechanism and Rationale

Understanding the underlying mechanism is key to troubleshooting and adapting the synthesis.

Fischer Esterification Mechanism Diagram

Caption: Mechanism of acid-catalyzed Fischer-Speier esterification.

This mechanism illustrates the critical role of the acid catalyst. Without it, the carboxylic acid is not sufficiently electrophilic to be attacked by the neutral alcohol nucleophile. The reversibility of each step underscores the importance of Le Châtelier's principle; removing water is essential for achieving a high yield of the ester.

Safety and Handling

Professional due diligence requires strict adherence to safety protocols.

-

Reagent Hazards:

-

Phenylacetic Acid: Can cause skin and eye irritation. Handle in a well-ventilated area.

-

Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Always add acid to other solutions slowly and with cooling; never add water to acid.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a potential reproductive toxin.

-

-

Procedural Hazards:

-

Refluxing Solvents: Operations involving heating flammable solvents like toluene must be conducted in a chemical fume hood, away from ignition sources, and with appropriate fire safety equipment nearby.

-

Vacuum Distillation: There is a risk of implosion. Use glassware that is free of cracks or stars, and use a safety shield.

-

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.

The final product, citronellyl phenylacetate, is generally considered to have low toxicity for research applications, though direct contact should be avoided.[2][15] Always consult the specific Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of citronellyl phenylacetate is a versatile and instructive process for researchers in the chemical sciences. While Fischer-Speier esterification represents a robust and economical choice, methodologies like Steglich and Mitsunobu esterification provide milder alternatives for more delicate substrates, and enzymatic synthesis offers a sustainable route. A thorough understanding of the principles behind each method, combined with meticulous execution of the experimental protocol and a commitment to safety, will enable researchers to reliably produce this and other valuable ester compounds for their scientific investigations.

References

-

The Good Scents Company. (n.d.). citronellyl phenyl acetate. Retrieved from [Link]

-

Aroma Chemical. (n.d.). Citronellyl Phenylacetate | Aroma Chemical For Floral & Fruity Fragrances. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Citronellyl phenylacetate. PubChem Compound Database. Retrieved from [Link]

- Haq, N. U., et al. (2024). Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. Polish Journal of Chemical Technology.

- Staudt, A., et al. (2025). Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study. Journal of the Brazilian Chemical Society.

- Hosie, L., & Sutton, D. (1987). Production of citronellyl acetate in a fed-batch system using immobilized lipase. Scientific note. Biotechnology and Bioengineering.

- Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, citronellyl acetate, CAS Registry Number 150-84-5. Food and Chemical Toxicology.

-

Biblioteka Nauki. (n.d.). Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN101811966A - Method for preparing phenylacetate.

-

Organic Syntheses. (n.d.). ethyl phenylacetate. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2018). Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]

-

Doubtnut. (2021). Fischer esterification of phenylacetic acid with 1- propanol gave a mixture of 93%. Retrieved from [Link]

- Munawar, S., et al. (2023).

- Siddiqui, H. L., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry.

-

Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

-

Chegg.com. (2020). Solved Fischer's esterification of phenylacetic acid with.... Retrieved from [Link]

Sources

- 1. Citronellyl Phenylacetate | Aroma Chemical For Floral & Fruity Fragrances [chemicalbull.com]

- 2. Citronellyl phenylacetate | C18H26O2 | CID 8767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. citronellyl phenyl acetate, 139-70-8 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Steglich esterification - Wikipedia [en.wikipedia.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Production of citronellyl acetate in a fed-batch system using immobilized lipase. Scientific note - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemicalbull.com [chemicalbull.com]

An In-depth Technical Guide to Citronellyl Phenylacetate (CAS 139-70-8)

Abstract

Citronellyl phenylacetate (CAS 139-70-8) is a significant aroma chemical, an ester prized for its complex and tenacious fragrance profile. This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis methodologies, analytical characterization, applications, and safety profile. By integrating established data with practical scientific insights, this document serves as an essential resource for professionals engaged in fragrance chemistry, consumer product formulation, and related fields of research. We will explore both traditional and modern enzymatic synthesis routes, detail quality control protocols, and contextualize its functional role in complex formulations, grounded in authoritative data from regulatory and scientific bodies.

Core Chemical and Physical Properties

Citronellyl phenylacetate is the ester formed from the condensation of citronellol and phenylacetic acid. Its unique structure, combining an aliphatic monoterpenoid alcohol with an aromatic acid, gives rise to its distinctive organoleptic properties. The citronellyl moiety provides a fresh, rosy, citrus-green character, while the phenylacetate group contributes sweet, honeyed, and balsamic undertones.[1] This combination results in a smooth, warm, and elegant floral-fruity aroma.[1]

Chemical Structure

Caption: Chemical structure of Citronellyl phenylacetate.

Physicochemical Data

The physical properties of Citronellyl phenylacetate are critical for its handling, formulation, and performance. Its high boiling point and low water solubility contribute to its longevity (substantivity) in fragrance applications.

| Property | Value | Source(s) |

| CAS Number | 139-70-8 | [2][3] |

| Molecular Formula | C₁₈H₂₆O₂ | [4] |

| Molecular Weight | 274.40 g/mol | [4][5] |

| Appearance | Colorless, clear, somewhat viscous liquid | [4] |

| Odor Profile | Fresh, sweet, rosy, honey, waxy, with herbal and fruity notes | [1] |

| Boiling Point | 342 °C at 760 mmHg | [4] |

| Specific Gravity | 0.958 - 0.960 @ 25°C | |

| Refractive Index | 1.491 - 1.501 @ 20°C | [4] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [2][4][6] |

| Flash Point | >100 °C (>212 °F) | [2] |

| FEMA Number | 2315 | [2][4][5] |

Synthesis and Manufacturing Protocols

The industrial production of Citronellyl phenylacetate primarily relies on esterification. The choice of methodology is often a balance between reaction efficiency, cost, and adherence to "green chemistry" principles, which increasingly favor enzymatic over traditional chemical catalysis.

Chemical Synthesis: Fischer-Speier Esterification

This classical acid-catalyzed method involves the direct reaction of citronellol with phenylacetic acid.

Reaction: Citronellol + Phenylacetic Acid ⇌ Citronellyl Phenylacetate + Water

Causality and Protocol Choices:

-

Catalyst: A strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is required to protonate the carbonyl oxygen of the phenylacetic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of citronellol.

-

Reaction Conditions: The reaction is typically performed at elevated temperatures (100-150°C) to increase the reaction rate.

-

Water Removal: As an equilibrium reaction, the removal of water is crucial to drive the reaction towards the product side, maximizing the yield. This is commonly achieved using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene.

-

Purification: Post-reaction, the mixture is neutralized to remove the acid catalyst, washed to remove unreacted starting materials, and finally purified by vacuum distillation to isolate the high-boiling point ester.

Caption: Workflow for Fischer-Speier Esterification.

Biocatalytic Synthesis: Lipase-Catalyzed Transesterification

Enzymatic synthesis offers a greener alternative, operating under milder conditions and with higher specificity, reducing byproduct formation. Lipase-catalyzed transesterification is a prominent method.[7][8]

Reaction: Citronellol + an Alkyl Phenylacetate (e.g., Ethyl Phenylacetate) ⇌ Citronellyl Phenylacetate + an Alcohol (e.g., Ethanol)

Causality and Protocol Choices:

-

Biocatalyst: Lipases (e.g., from Candida antarctica, Pseudomonas fluorescens) are highly efficient catalysts for ester synthesis in non-aqueous media.[7] Immobilized lipases are often preferred as they can be easily recovered and reused, improving process economics.

-

Acyl Donor: An existing ester, such as ethyl or methyl phenylacetate, is used as the acyl donor instead of the free acid.[9]

-

Solvent System: The reaction is often performed in a solvent-free system or in a non-polar organic solvent (e.g., hexane) to maintain enzyme activity.[7][8]

-

Reaction Conditions: Optimal conditions are typically milder than chemical methods, often around 30-50°C, which preserves the integrity of the thermolabile fragrance molecule.[7]

-

Kinetics: These reactions often follow a Ping-Pong Bi-Bi mechanism, which can be subject to substrate or product inhibition.[7] Understanding these kinetics is crucial for process optimization.

Analytical Methodologies for Quality Assurance

Rigorous analytical control is essential to ensure the purity, identity, and consistency of Citronellyl phenylacetate for its use in high-value applications. A multi-technique approach is standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for analyzing volatile compounds like Citronellyl phenylacetate. It provides quantitative data on purity and qualitative identification of the main component and any impurities.

Step-by-Step GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1% w/v) in a suitable solvent such as ethanol or hexane.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, typically operating in split mode to avoid column overloading.

-

Chromatographic Separation:

-

Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold. This separates components based on their boiling points and column interactions.

-

-

Mass Spectrometry Detection:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 40-400.

-

-

Data Analysis:

-

Identification: Identify the Citronellyl phenylacetate peak by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST, Wiley).

-

Purity Assessment: Calculate the purity by the area percentage method, assuming all components have a similar response factor.

-

Spectroscopic Characterization

Spectroscopic methods provide definitive structural confirmation.

-

Infrared (IR) Spectroscopy: IR spectra are used to identify key functional groups. For Citronellyl phenylacetate, characteristic peaks include a strong C=O stretch for the ester group (around 1735 cm⁻¹), C-O stretches (around 1150-1250 cm⁻¹), and peaks corresponding to the aromatic ring and aliphatic C-H bonds.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, allowing for unambiguous structure elucidation.[4] Expected ¹H NMR signals would include characteristic shifts for the aromatic protons of the phenyl group, the methylene protons adjacent to the ester oxygen, and the various methyl and vinyl protons of the citronellyl chain.[10][11][12]

Applications and Functional Insights

The primary value of Citronellyl phenylacetate lies in its versatile and high-performance fragrance characteristics.

Fragrance and Perfumery

It is a key component in creating floral and fruity accords, especially those centered around rose, jasmine, and muguet (lily-of-the-valley).[1]

-

Role in Formulation: It acts as a middle note, providing warmth, softness, and roundness to a fragrance composition. Its excellent stability and substantivity (lasting over 192 hours on a smelling strip) make it a reliable fixative for more volatile top notes.[1][2]

-

Blending: It blends exceptionally well with other common aroma chemicals like Citronellol, Geraniol, Phenethyl Alcohol, Hedione, and various floral aldehydes, enhancing the overall complexity and elegance of the scent.[1]

-

Product Types: Its use spans fine fragrances, perfumes, body sprays, deodorants, lotions, creams, shampoos, soaps, detergents, candles, and diffusers.[1]

Flavor Industry

Designated as FEMA GRAS (Generally Recognized As Safe), it is also used as a flavoring agent.[2][4][13] Its flavor profile is described as sweet, floral, fruity, and honey-like, making it suitable for applications in beverages, baked goods, and confectionery.[2]

Safety and Regulatory Profile

Citronellyl phenylacetate has a well-established safety profile for its intended uses in consumer products.

-

GHS Classification: According to aggregated data from ECHA C&L inventory notifications, the substance does not meet the criteria for GHS hazard classification.[4]

-

Regulatory Status:

-

FEMA: It holds GRAS status (FEMA No. 2315) for use as a flavoring substance.[4][13]

-

JECFA: The Joint FAO/WHO Expert Committee on Food Additives concluded it poses "no safety concern at current levels of intake when used as a flavouring agent."[4]

-

IFRA: The International Fragrance Association (IFRA) provides standards for its use in fragrance compositions, with a recommended maximum usage level of up to 5.0% in the final fragrance concentrate.[2]

-

-

Toxicology:

-

Skin Sensitization: Human studies on a 4% solution showed no irritation or sensitization.[2]

-

General Handling: Standard industrial hygiene practices are recommended. Use in a well-ventilated area, avoid direct skin or eye contact in its concentrated form, and wear appropriate personal protective equipment (gloves, safety goggles).[1][14]

-

-

Storage and Stability: It is stable under normal conditions but should be stored in a tightly sealed container away from heat, direct sunlight, and strong oxidizing agents to prevent degradation.[1][14]

Conclusion

Citronellyl phenylacetate is a cornerstone aroma chemical that exemplifies the synergy between molecular structure and sensory perception. Its synthesis, whether through traditional chemical means or modern biocatalysis, is well-understood, and its quality can be rigorously controlled through standard analytical techniques. Its excellent stability, pleasant and complex aroma profile, and favorable safety data ensure its continued and widespread use across the fragrance, flavor, and consumer product industries. For researchers, it remains a subject of interest for optimizing green synthesis pathways and exploring its subtle interactions within complex fragrance matrices.

References

-

citronellyl phenyl acetate 3,7-dimethyl-6-octenyl phenylacetate. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Citronellyl phenylacetate | C18H26O2 | CID 8767. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

Citronellyl Phenyl Acetate. (n.d.). Trichem Chemicals. Retrieved from [Link]

-

Lipase-catalyzed transesterification synthesis of citronellyl acetate in a solvent-free system and its reaction kinetics. (2015). ResearchGate. Retrieved from [Link]

-

RIFM fragrance ingredient safety assessment, citronellyl acetate, CAS Registry Number 150-84-5. (2021). Food and Chemical Toxicology. Retrieved from [Link]

-

Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. (2024). Biblioteka Nauki. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

citronellyl acetate, 150-84-5. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. (2024). ResearchGate. Retrieved from [Link]

-

Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. (2024). ResearchGate. Retrieved from [Link]

-

methyl phenyl acetate, 101-41-7. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Organic chemistry practical course. (n.d.). Retrieved from [Link]

-

citronellyl phenylacetate (chem005172). (n.d.). ContaminantDB. Retrieved from [Link]

-

CITRONELLYL PHENYL ACETATE. (n.d.). Flavour & Essence Resource. Retrieved from [Link]

-

CITRONELLYL PHENYLACETATE. (n.d.). Flavor and Extract Manufacturers Association (FEMA). Retrieved from [Link]

-

Citronellyl phenylacetate. (n.d.). 试剂信息网. Retrieved from [Link]

-

Phenethyl phenylacetate | C16H16O2 | CID 7601. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

(a) ¹H NMR spectrum of p-cresyl phenyl acetate. ¹H NMR data of p-cresyl... (n.d.). ResearchGate. Retrieved from [Link]

-

CITRONELLYL PHENYLACETATE. (n.d.). Ventos. Retrieved from [Link]

-

Pentyl phenylacetate. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. Citronellyl Phenylacetate | Aroma Chemical For Floral & Fruity Fragrances [chemicalbull.com]

- 2. citronellyl phenyl acetate, 139-70-8 [thegoodscentscompany.com]

- 3. viijaygroup.com [viijaygroup.com]

- 4. Citronellyl phenylacetate | C18H26O2 | CID 8767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. flavourandessence.com [flavourandessence.com]

- 6. CAS 139-70-8: Citronellyl phenylacetate | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. bibliotekanauki.pl [bibliotekanauki.pl]

- 9. methyl phenyl acetate, 101-41-7 [thegoodscentscompany.com]

- 10. rsc.org [rsc.org]

- 11. Citronellyl acetate(150-84-5) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. femaflavor.org [femaflavor.org]

- 14. chemicalbull.com [chemicalbull.com]

A Spectroscopic Guide to Citronellyl Phenylacetate: Unveiling Molecular Structure through NMR, IR, and MS Analysis

Introduction

Citronellyl phenylacetate (C₁₈H₂₆O₂) is a valuable aromatic ester widely utilized in the fragrance and flavor industries for its characteristic sweet, rosy, and honey-like notes.[1][2] As with any high-purity chemical compound intended for use in consumer products or drug development, rigorous characterization of its molecular structure is paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), serve as the cornerstones for elucidating and confirming the chemical identity and purity of such molecules.

This technical guide provides an in-depth analysis of the spectroscopic data of Citronellyl phenylacetate. It is designed for researchers, scientists, and drug development professionals who rely on these analytical techniques for compound identification, quality control, and method development. The following sections will detail the theoretical underpinnings and practical application of each spectroscopic method, present and interpret the spectral data, and provide established protocols for data acquisition.

Molecular Structure of Citronellyl Phenylacetate

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Citronellyl phenylacetate is an ester formed from the reaction of citronellol and phenylacetic acid. Its structure comprises a citronellyl moiety, a ten-carbon branched aliphatic chain with a terminal double bond, and a phenylacetate group containing a benzene ring.

Figure 1: 2D Structure of Citronellyl Phenylacetate.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for providing detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of Citronellyl phenylacetate.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts for Citronellyl Phenylacetate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | m | 5H | Aromatic protons (C₆H₅) |

| ~5.10 | t | 1H | Vinylic proton (=CH-) |

| ~4.10 | t | 2H | -CH₂-O- |

| ~3.60 | s | 2H | -CO-CH₂-Ph |

| ~2.00 | m | 2H | Allylic protons |

| ~1.65 | s | 3H | Vinylic methyl protons |

| ~1.60 | s | 3H | Vinylic methyl protons |

| ~1.50 | m | 1H | Methine proton |

| ~1.30-1.10 | m | 4H | Methylene protons |

| ~0.90 | d | 3H | Methyl protons |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Interpretation:

-

Aromatic Region (~7.30 ppm): The multiplet integrating to 5 protons is characteristic of the monosubstituted benzene ring of the phenylacetate group.

-

Vinylic Proton (~5.10 ppm): The triplet corresponds to the proton on the trisubstituted double bond in the citronellyl chain.

-

Ester Methylene Protons (~4.10 ppm): The triplet integrating to 2 protons is assigned to the methylene group directly attached to the ester oxygen.

-

Benzyl Protons (~3.60 ppm): The singlet integrating to 2 protons arises from the methylene group between the carbonyl and the phenyl ring.

-

Aliphatic Region (0.90 - 2.00 ppm): The remaining signals in the upfield region correspond to the various methyl, methylene, and methine protons of the citronellyl backbone. The allylic protons appear around 2.00 ppm, and the distinct doublet at approximately 0.90 ppm is characteristic of the methyl group adjacent to a methine.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the number of non-equivalent carbons and their chemical environments. The ¹³C NMR spectrum of Citronellyl phenylacetate is expected to show 18 distinct signals, corresponding to its 18 carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for Citronellyl Phenylacetate

| Chemical Shift (ppm) | Assignment |

| ~171 | C=O (Ester) |

| ~134 | Quaternary aromatic carbon |

| ~131 | Vinylic quaternary carbon |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~124 | Vinylic CH |

| ~63 | -CH₂-O- |

| ~41 | -CO-CH₂-Ph |

| ~37 | Aliphatic CH₂ |

| ~35 | Aliphatic CH₂ |

| ~29 | Aliphatic CH |

| ~25 | Aliphatic CH₂ |

| ~25 | Vinylic methyl carbon |

| ~19 | Methyl carbon |

| ~17 | Vinylic methyl carbon |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions. A ¹³C NMR spectrum for Citronellyl phenylacetate has been recorded on a Bruker AM-270 instrument.[2]

Interpretation:

-

Carbonyl Carbon (~171 ppm): The signal in the downfield region is characteristic of an ester carbonyl carbon.

-

Aromatic and Vinylic Carbons (124-134 ppm): This region contains the signals for the six carbons of the benzene ring and the two carbons of the double bond.

-

Oxygenated Carbons (~63 ppm): The signal for the carbon atom of the methylene group attached to the ester oxygen appears in this region.

-

Aliphatic Carbons (17-41 ppm): The remaining signals in the upfield region correspond to the methyl, methylene, and methine carbons of the citronellyl chain.

Experimental Protocol for NMR Analysis

Figure 2: General workflow for NMR analysis.

-

Sample Preparation: Dissolve approximately 10-20 mg of Citronellyl phenylacetate in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent, shimming the magnetic field to achieve homogeneity, and tuning the probe to the appropriate frequencies for ¹H and ¹³C.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase correction and baseline correction to obtain a clean spectrum.

-

Spectral Analysis: Calibrate the spectrum using the TMS signal at 0 ppm. Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities. In the ¹³C spectrum, identify the chemical shifts of each carbon signal.

II. Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules. It is particularly useful for identifying the presence of specific functional groups. An FTIR spectrum of Citronellyl phenylacetate has been acquired on a Bruker IFS 45 instrument using the film technique.[2]

Table 3: Characteristic IR Absorption Bands for Citronellyl Phenylacetate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Strong | Aliphatic C-H stretch |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1600, ~1495 | Medium | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Ester) |

| ~1150 | Strong | C-O stretch (Ester) |

| ~750, ~700 | Strong | C-H out-of-plane bend (Monosubstituted benzene) |

Interpretation:

-

C=O Stretch (~1735 cm⁻¹): The most prominent peak in the spectrum is the strong absorption corresponding to the carbonyl stretch of the ester group. Its position is characteristic of an α,β-unsaturated ester.

-

C-H Stretches (~3030 cm⁻¹ and 2960-2850 cm⁻¹): The weaker band above 3000 cm⁻¹ is indicative of the C-H stretching vibrations of the aromatic ring. The strong bands below 3000 cm⁻¹ are due to the C-H stretches of the aliphatic citronellyl chain.

-

C-O Stretches (~1250 cm⁻¹ and ~1150 cm⁻¹): Two strong bands are expected for the C-O stretching vibrations of the ester linkage, often referred to as the "ester fingerprint." Aromatic esters typically show a strong C-C-O stretch between 1310 and 1250 cm⁻¹ and an O-C-C stretch from 1130 to 1100 cm⁻¹.

-

Aromatic C=C Stretches (~1600, ~1495 cm⁻¹): These medium-intensity absorptions are characteristic of the carbon-carbon stretching within the benzene ring.

-

Aromatic C-H Bending (~750, ~700 cm⁻¹): The strong bands in this region are due to the out-of-plane bending of the C-H bonds on the monosubstituted phenyl ring.

Experimental Protocol for FTIR Analysis

Figure 3: General workflow for FTIR analysis.

-

Sample Preparation (ATR Method): Place a small drop of neat (undiluted) Citronellyl phenylacetate directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

Sample Preparation (Transmission Method): Alternatively, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal or the clean salt plates. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the sample holder.

-

Sample Spectrum: Acquire the infrared spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the positions (in wavenumbers) and intensities of the major absorption bands and assign them to the corresponding functional groups.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural features. A GC-MS spectrum of Citronellyl phenylacetate is available, indicating its molecular weight of 274.4 g/mol .[2]

Expected Fragmentation Pattern:

Upon electron ionization (EI), Citronellyl phenylacetate will form a molecular ion (M⁺˙) which can then undergo various fragmentation pathways.

Figure 4: Plausible fragmentation pathways for Citronellyl Phenylacetate.

-

Molecular Ion (M⁺˙) at m/z = 274: The presence of a peak at this m/z value confirms the molecular weight of the compound.

-

Base Peak at m/z = 91: A prominent peak at m/z 91 is expected, corresponding to the stable tropylium cation ([C₇H₇]⁺), formed via rearrangement of the benzyl fragment.

-

Fragment at m/z = 136: Loss of the citronellyl side chain as a neutral molecule (C₁₀H₁₈) would result in a fragment corresponding to phenylacetic acid with a mass of 136.

-

Fragments from the Citronellyl Moiety: Fragmentation of the citronellyl chain itself will lead to a series of smaller aliphatic fragments, typically differing by 14 mass units (CH₂). Common fragments from the citronellyl unit would include m/z 69 and 41.

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of Citronellyl phenylacetate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph. The compound will be vaporized and separated from other components based on its boiling point and interaction with the GC column stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection and Data Analysis: The detector records the abundance of each ion at a specific m/z. The resulting mass spectrum is then analyzed to identify the molecular ion and characteristic fragment ions. The fragmentation pattern can be compared with spectral libraries for confirmation.

Conclusion

The comprehensive spectroscopic analysis of Citronellyl phenylacetate using NMR, IR, and MS provides a self-validating system for its structural elucidation and identification. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, particularly the ester, and mass spectrometry verifies the molecular weight and provides characteristic fragmentation patterns. The protocols and data interpretations presented in this guide offer a robust framework for the analysis of Citronellyl phenylacetate and related compounds, ensuring scientific integrity and supporting the development of high-quality products in the pharmaceutical, flavor, and fragrance industries.

References

-

The Good Scents Company. (n.d.). Citronellyl phenylacetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8767, Citronellyl phenylacetate. Retrieved from [Link]

Sources

"physical and chemical properties of Citronellyl phenylacetate"

An In-Depth Technical Guide to the Physical and Chemical Properties of Citronellyl Phenylacetate

Introduction

Citronellyl phenylacetate is an ester recognized for its significant applications in the fragrance and flavor industries.[1][2] It is characterized by a sophisticated floral-fruity aroma, often described as having smooth, rosy, and slightly citrus-green notes with honeyed undertones.[1][3] This profile makes it a valuable component in fine fragrances, particularly in formulations centered around rose, jasmine, and muguet themes.[1] Beyond perfumery, its stability allows for its use in a wide array of personal care, home, and fabric care products.[1] For researchers and drug development professionals, a thorough understanding of its physicochemical properties is paramount for formulation, stability testing, and analytical characterization. This guide provides a comprehensive technical overview of Citronellyl Phenylacetate, detailing its properties, analytical methodologies, and stability considerations.

Chemical Identity and Physical Properties

The fundamental characteristics of a compound are defined by its chemical structure and physical attributes. Citronellyl phenylacetate, with the IUPAC name 3,7-dimethyloct-6-enyl 2-phenylacetate, is the ester formed from citronellol and phenylacetic acid.[2] Its identity is unambiguously established by a unique set of identifiers.

Table 1: Chemical Identifiers for Citronellyl Phenylacetate

| Identifier | Value | Source |

| IUPAC Name | 3,7-dimethyloct-6-enyl 2-phenylacetate | PubChem[2] |

| CAS Number | 139-70-8 | PubChem[2][4] |

| Molecular Formula | C₁₈H₂₆O₂ | PubChem[2][5] |

| Molecular Weight | 274.4 g/mol | PubChem[2] |

| InChIKey | CVJBFMVLVJZZMM-UHFFFAOYSA-N | PubChem[2] |

| SMILES | CC(CCC=C(C)C)CCOC(=O)CC1=CC=CC=C1 | PubChem[2] |

| FEMA Number | 2315 | PubChem[2][4] |

| EINECS Number | 205-373-5 | PubChem[2] |

The physical properties of Citronellyl phenylacetate dictate its behavior in various matrices and are critical for its application and handling. It exists as a colorless, somewhat viscous liquid at room temperature.[2] A summary of its key physical properties is provided below.

Table 2: General and Physical Properties of Citronellyl Phenylacetate

| Property | Value | Source(s) |

| Appearance | Colorless, somewhat viscous liquid | PubChem[2], Flavour & Essence Resource[3] |

| Odor | Sweet, rosy, floral, with honey and waxy notes | Flavour & Essence Resource[3], The Good Scents Company[6] |

| Boiling Point | 342.0 °C at 760 mm Hg | PubChem[2], Flavour & Essence Resource[3] |

| Density | 0.958 - 0.960 g/cm³ at 25 °C | PubChem[2], Flavour & Essence Resource[3] |

| Refractive Index | 1.492 - 1.510 at 20 °C | PubChem[2], The Good Scents Company[6] |

| Flash Point | > 100 °C (> 212 °F) | The Good Scents Company[6] |

| Solubility | Insoluble in water; soluble in oils | PubChem[2] |

Comprehensive Analytical Characterization

A multi-faceted analytical approach is essential for the unambiguous identification, purity assessment, and structural elucidation of Citronellyl Phenylacetate. The combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control and research purposes.

Sources

- 1. Citronellyl Phenylacetate | Aroma Chemical For Floral & Fruity Fragrances [chemicalbull.com]

- 2. Citronellyl phenylacetate | C18H26O2 | CID 8767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. flavourandessence.com [flavourandessence.com]

- 4. SID 134974242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - Citronellyl phenylacetate (C18H26O2) [pubchemlite.lcsb.uni.lu]

- 6. citronellyl phenyl acetate, 139-70-8 [thegoodscentscompany.com]

An In-Depth Technical Guide to the Solubility and Stability of Citronellyl Phenylacetate

Introduction: The Aromatic Ester in Focus

Citronellyl phenylacetate (C18H26O2), a key aroma chemical prized for its fresh, rosy, and honey-like fragrance, is a staple in the formulation of fine fragrances, cosmetics, and personal care products.[1] Its molecular structure, an ester of citronellol and phenylacetic acid, bestows upon it a unique olfactory profile and specific physicochemical properties that dictate its performance and longevity in a final product. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility and stability is paramount to ensuring product efficacy, safety, and shelf-life.

This technical guide provides a comprehensive exploration of the methodologies and scientific principles underpinning the solubility and stability assessment of citronellyl phenylacetate. It is designed to move beyond a simple recitation of protocols, offering instead a rationale for experimental design and an in-depth look at the molecular behaviors that govern the fate of this aromatic ester in various formulations.

Physicochemical Properties of Citronellyl Phenylacetate

A foundational understanding of the intrinsic properties of citronellyl phenylacetate is essential before embarking on solubility and stability studies. These characteristics, summarized in the table below, provide the basis for predicting its behavior in different solvent systems and under various stress conditions.

| Property | Value | Source |

| Molecular Formula | C18H26O2 | [1][2] |

| Molecular Weight | 274.40 g/mol | [1][2] |

| Appearance | Colorless, clear, somewhat viscous liquid | [2][3] |

| Boiling Point | 342.00 °C @ 760.00 mm Hg | [2] |

| Calculated Water Solubility | 0.07646 mg/L @ 25 °C | [3][4] |

| General Solubility | Insoluble in water; soluble in ethanol and oils | [2][3] |

Part 1: Solubility Profiling of Citronellyl Phenylacetate

The solubility of an active ingredient or excipient is a critical parameter that influences formulation design, bioavailability, and product aesthetics. For citronellyl phenylacetate, its solubility profile dictates the types of cosmetic and pharmaceutical vehicles in which it can be effectively incorporated.

Theoretical Considerations: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction. Citronellyl phenylacetate is a relatively large, non-polar molecule due to its long hydrocarbon chain (citronellyl moiety) and the phenyl group. This structure explains its very low solubility in polar solvents like water and its high solubility in non-polar organic solvents and oils.[2][3][4]

Experimental Workflow for Solubility Determination

The following workflow outlines a systematic approach to quantitatively determine the solubility of citronellyl phenylacetate in a range of relevant solvents.

Caption: Workflow for determining the solubility of Citronellyl Phenylacetate.

Detailed Experimental Protocol: Shake-Flask Method

This method is a gold standard for determining the equilibrium solubility of a compound.

-

Solvent Selection: Choose a range of solvents relevant to potential applications, such as:

-

Ethanol (a common cosmetic solvent)

-

Propylene Glycol (a humectant and solvent)

-

Isopropyl Myristate (an emollient and oil-phase component)[5]

-

Glycerin (a polar solvent, for comparison)

-

Miglyol® 812 (a neutral oil)

-

-

Equilibration:

-

Add an excess amount of citronellyl phenylacetate to a known volume of each solvent in a sealed, screw-cap vial. The excess solid/liquid ensures that a saturated solution is formed.

-